

[Ala17]-MCH: A Comparative Analysis of Receptor Cross-Reactivity

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Compound of Interest

Compound Name: [Ala17]-MCH

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This guide provides an objective comparison of the binding affinity and functional potency of **[Ala17]-MCH**, a synthetic analog of melanin-concentrating hormone (MCH), at its primary target, the melanin-concentrating hormone receptor 1 (MCHR1), versus the secondary receptor, MCHR2. The data presented herein is compiled from publicly available experimental findings to assist researchers in evaluating the selectivity of this ligand.

Overview of Melanin-Concentrating Hormone Receptors

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a crucial role in regulating energy homeostasis, appetite, and other physiological processes.^[1] It exerts its effects by activating two G protein-coupled receptors (GPCRs), MCHR1 and MCHR2.^{[1][2]} While both are class A GPCRs, they exhibit differences in their signaling mechanisms and species distribution.^{[1][3]} MCHR1 is widely expressed in mammals, whereas MCHR2 is found in some primates, canines, and ferrets, but is notably absent or non-functional in rodents.^{[1][2]}

Comparative Binding Affinity of [Ala17]-MCH

[Ala17]-MCH has been characterized as a selective ligand for MCHR1.^{[4][5]} Radioligand binding assays have been employed to determine its dissociation constant (K_i) and dissociation

constant from kinetic studies (K_d) at both MCHR1 and MCHR2. The quantitative data clearly demonstrates a significantly higher affinity for MCHR1.

Ligand	Receptor	Ki (nM)	Kd (nM)	Selectivity (Ki) MCHR2/MCHR 1
[Ala17]-MCH	MCHR1	0.16[4][5][6][7][8]	0.37[4][5][9][10]	212.5-fold
[Ala17]-MCH	MCHR2	34[4][5][6][7][8]	Low Affinity[4][5] [9][10]	

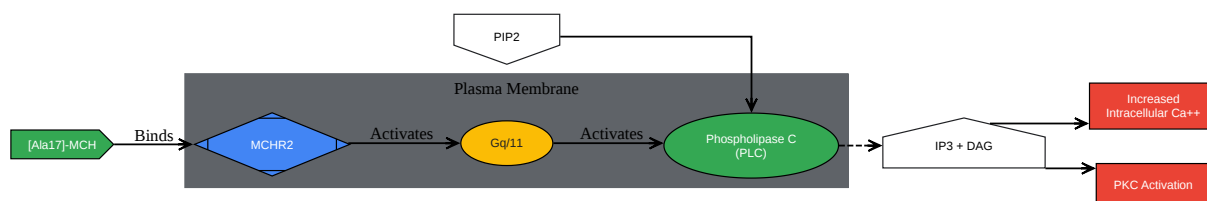
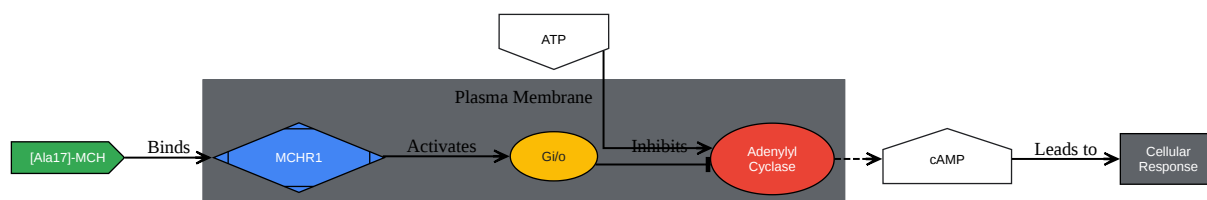
Functional Potency and Agonist Activity

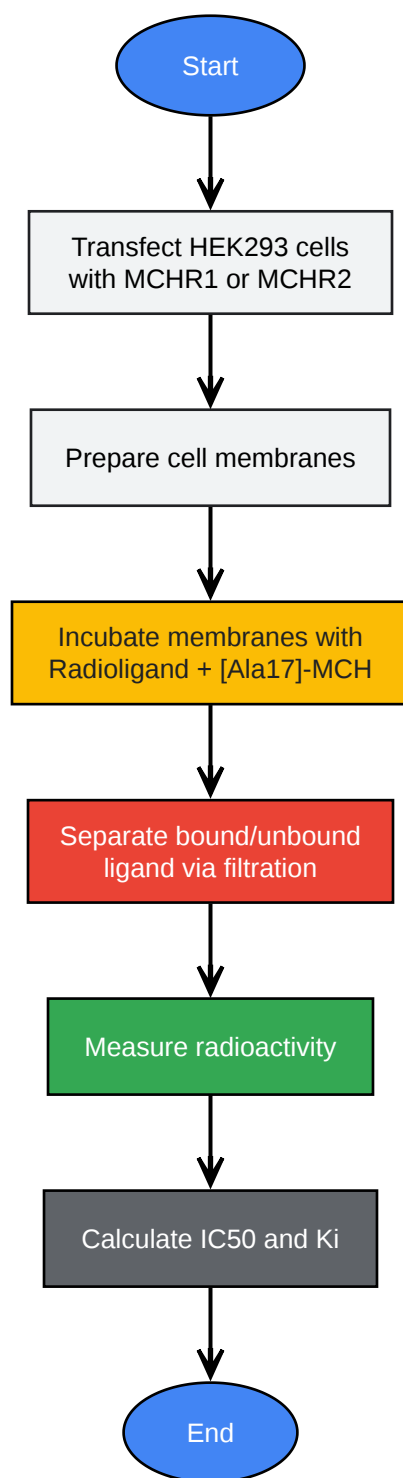
Functional assays measuring the half-maximal effective concentration (EC_{50}) confirm that **[Ala17]-MCH** acts as a potent agonist at both receptors, albeit with greater potency at MCHR1. [6][7][8] These experiments typically involve measuring downstream signaling events following receptor activation.

Ligand	Receptor	EC_{50} (nM)
[Ala17]-MCH	MCHR1	17[6][7][8]
[Ala17]-MCH	MCHR2	54[6][7][8]

Signaling Pathways

MCHR1 and MCHR2 activate distinct intracellular signaling cascades. MCHR1 predominantly couples to inhibitory G proteins (G_i/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[3][11] It can also stimulate intracellular calcium flux.[11] In contrast, MCHR2 exclusively couples to $G_q/11$ proteins, which activates phospholipase C, resulting in an increase in intracellular calcium levels.[3][12][13]





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